molecular formula C8H7N3O2 B6265558 2-[(3-cyanopyridin-2-yl)amino]acetic acid CAS No. 1016690-44-0

2-[(3-cyanopyridin-2-yl)amino]acetic acid

Cat. No.: B6265558
CAS No.: 1016690-44-0
M. Wt: 177.2
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Description

2-[(3-Cyanopyridin-2-yl)amino]acetic acid is a high-purity chemical compound offered for research and development purposes. This molecule integrates a pyridine core, a nitrile group, and an acetic acid moiety, making it a versatile scaffold and key intermediate in organic synthesis. Its structure is closely related to other documented cyanopyridine-acetic acid derivatives, which are frequently employed in medicinal chemistry . Compounds featuring the 2-aminopyridine substructure are recognized as valuable intermediates in the synthesis of more complex molecules, including Active Pharmaceutical Ingredients (APIs) and other fine chemicals . The presence of multiple functional groups allows for diverse chemical transformations; the carboxylic acid can form amide or ester bonds, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, and the pyridine nitrogen can coordinate with metals or participate in synthesis . As a derivative of 2-aminopyridine, this compound is part of a class of heterocycles noted for their broad bioactivity, which includes serving as scaffolds for antiviral, antibacterial, and fungicidal agents, as well as for inhibitors of specific enzymes like IKK-β and HIV-1 integrase . Researchers can utilize this building block to create novel compounds for screening in drug discovery programs, particularly in the development of kinase inhibitors or receptor antagonists. The compound is provided For Research Use Only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

1016690-44-0

Molecular Formula

C8H7N3O2

Molecular Weight

177.2

Purity

95

Origin of Product

United States

Mechanism of Action

The mechanism of action of 2-[(3-cyanopyridin-2-yl)amino]acetic acid involves its interaction with molecular targets and pathways related to its inhibitory neurotransmitter properties. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can exert its effects . It has been shown to possess antitumor activity by inhibiting topoisomerase I and II, which are enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 2-[(5-Cyanopyridin-2-yl)amino]acetic Acid

Key Differences :

  • Structure: The cyano group is at position 5 instead of 3 (Figure 2).
  • Molecular Formula : Identical (C₈H₇N₃O₂ ) but with distinct electronic properties due to the altered substitution pattern.
Table 1: Positional Isomer Comparison
Property 2-[(3-Cyanopyridin-2-yl)amino]acetic Acid 2-[(5-Cyanopyridin-2-yl)amino]acetic Acid
CAS Number 1016690-44-0 1017051-97-6
Molecular Weight 177.16 g/mol 177.16 g/mol
Cyano Position 3 5
InChI Key BOFWMUSVDDWBES-UHFFFAOYSA-N ODUSFDRHPWOSDW-UHFFFAOYSA-N

Substituent Variants: 2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetic Acid

Key Differences :

  • Structure: Incorporates a sulfanyl (-S-) linker instead of an amino (-NH-) group, with additional methyl groups at positions 4 and 6 (Figure 3).
  • Molecular Formula : C₁₀H₁₀N₂O₂S (MW: 222.26 g/mol).
  • Methyl groups introduce steric bulk, which may hinder rotational freedom or binding to flat active sites.
  • Applications : Sulfur-containing analogs are often explored for improved metabolic stability in drug design.

Halogenated Derivatives: 2-(3,6-Dichloropyridin-2-yl)acetic Acid

Key Differences :

  • Structure: Replaces the cyano and amino groups with chlorine atoms at positions 3 and 6 (Figure 4).
  • Molecular Formula: C₇H₅Cl₂NO₂ (MW: 206.03 g/mol).
  • Applications : Halogenated pyridines are common in agrochemicals due to their stability and pesticidal activity.

Heterocyclic Analogs: 2-(3-Bromo-4-methoxyphenyl)acetic Acid

Key Differences :

  • Structure : Substitutes the pyridine ring with a benzene ring, featuring bromo (-Br) and methoxy (-OCH₃) groups (Figure 5).
  • Molecular Formula : C₉H₉BrO₃ (MW: 245.08 g/mol).
  • Implications :
    • The absence of pyridine’s nitrogen reduces basicity, altering pH-dependent behavior.
    • Methoxy groups can act as hydrogen-bond acceptors, influencing crystal packing (e.g., dimer formation via O–H⋯O hydrogen bonds).

Functional Group Modifications: 2-((3-Cyanopyridin-2-yl)oxy)-N-phenylacetamide

Key Differences :

  • Structure: Replaces the amino acetic acid group with an oxy-acetamide linkage and adds a phenyl substituent (Figure 6).
  • Molecular Formula : C₁₄H₁₁N₃O₂ (MW: 253.26 g/mol).
  • Applications: The acetamide group enhances hydrophobicity, making this compound suitable for fluorescence-based pH sensors, as noted in synthesis studies.

Research Findings and Implications

  • Synthetic Accessibility: Many analogs (e.g., halogenated or sulfanyl derivatives) are synthesized via nucleophilic substitution or coupling reactions, similar to the target compound’s preparation using glycolic acid and cyanopyridine precursors.
  • Structure-Activity Relationships (SAR): Positional Isomerism: The 3-cyano substitution may favor stronger hydrogen bonding compared to 5-cyano due to proximity to the amino group.
  • Crystallography : Strong O–H⋯O hydrogen bonds are observed in crystal structures of phenylacetic acid derivatives, suggesting similar packing behavior in the target compound.

Q & A

Q. What are the common synthetic routes for 2-[(3-cyanopyridin-2-yl)amino]acetic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling a 3-cyanopyridine derivative with a glycine analog. For example, nucleophilic substitution between 3-cyano-2-aminopyridine and bromoacetic acid under reflux in a polar solvent (e.g., DMF) at 60–80°C. Catalysts like palladium or copper can enhance cross-coupling efficiency. Optimization includes pH control (neutral to slightly basic) to prevent side reactions and monitoring via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm the pyridine ring substitution pattern and acetic acid moiety.
  • IR Spectroscopy : Identify functional groups (e.g., cyano stretch ~2200 cm⁻¹, carboxylic acid O-H ~2500-3300 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (C8H7N3O2, MW 177.16).
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the solubility properties and storage recommendations for this compound?

Methodological Answer: The compound is soluble in polar aprotic solvents (DMSO, DMF) but has limited aqueous solubility. For biological assays, dissolve in DMSO and dilute with buffered solutions (pH 7.4). Store at room temperature in airtight, light-protected containers with desiccants to prevent hydrolysis of the cyano group .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer: Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Spills should be neutralized with inert absorbents and disposed of as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in drug design?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., cyano group for nucleophilic attacks).
  • Molecular Docking : Predict binding affinities to biological targets (e.g., enzymes) using software like AutoDock or Schrödinger.
  • Molecular Dynamics (MD) Simulations : Assess stability in solvated systems or protein-binding pockets.
    Integrate computational data with experimental assays (e.g., enzymatic inhibition) for validation .

Q. How can researchers resolve contradictions in reported biological activities of derivatives?

Methodological Answer:

  • Dose-Response Studies : Establish EC50/IC50 values across multiple concentrations to confirm activity thresholds.
  • Orthogonal Assays : Compare results from SPR (binding affinity) with functional assays (e.g., cell viability).
  • Meta-Analysis : Systematically review literature to identify variables (e.g., cell lines, pH, solvent effects) causing discrepancies. Use statistical tools (e.g., ANOVA) to isolate confounding factors .

Q. What strategies enhance the compound’s bioactivity through structural modification?

Methodological Answer:

  • Electron-Withdrawing Groups : Introduce fluorine or nitro groups at the pyridine 4-position to enhance electrophilicity and target binding .
  • Prodrug Design : Replace the carboxylic acid with ester prodrugs (e.g., ethyl ester) to improve membrane permeability.
  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying chain lengths (e.g., propanoic or butanoic acid derivatives) and test in biological assays .

Q. How to design a multi-step synthesis incorporating green chemistry principles?

Methodological Answer:

  • Catalytic Methods : Use Pd nanoparticles or immobilized enzymes to reduce heavy metal waste.
  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) or water-miscible ionic liquids.
  • Microwave-Assisted Synthesis : Reduce reaction time and energy consumption for steps like cyclization or coupling.
    Monitor intermediates via LC-MS and purify using silica-free chromatography (e.g., flash chromatography with biodegradable matrices) .

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